molecular formula C16H31N2O8P B13846985 Oseltamivir-d3 Phosphate

Oseltamivir-d3 Phosphate

Cat. No.: B13846985
M. Wt: 413.42 g/mol
InChI Key: POPJIXMLXGJJOV-CPWOTLOQSA-N
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Description

Oseltamivir-d3 Phosphate is a deuterated form of Oseltamivir Phosphate, an antiviral medication used to treat and prevent influenza A and B. It is best known by its trade name, Tamiflu. The compound works by inhibiting the neuraminidase enzyme, which is essential for the replication of the influenza virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir-d3 Phosphate involves a multi-step process starting from (-)-shikimic acid. The process includes several key steps such as aziridination, azide reduction, and esterification. The reaction conditions are carefully controlled to ensure the correct stereochemistry and high yield of the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is designed to be cost-effective and scalable, ensuring that the compound can be produced in sufficient quantities to meet demand .

Chemical Reactions Analysis

Types of Reactions

Oseltamivir-d3 Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield this compound. These intermediates are crucial for ensuring the correct stereochemistry and biological activity of the final product .

Scientific Research Applications

Oseltamivir-d3 Phosphate has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Oseltamivir.

    Biology: Helps in understanding the interaction between the influenza virus and its host.

    Medicine: Used in clinical studies to evaluate the efficacy and safety of antiviral treatments.

    Industry: Employed in the development of new antiviral drugs and formulations

Mechanism of Action

Oseltamivir-d3 Phosphate exerts its effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the host. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are crucial for viral replication and infectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oseltamivir-d3 Phosphate is unique due to its deuterated form, which provides enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C16H31N2O8P

Molecular Weight

413.42 g/mol

IUPAC Name

ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium;molecular hydrogen

InChI

InChI=1S/C16H28N2O4.HO4P.H2/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H;1H/t13-,14+,15-;;/m1../s1/i4D3;;

InChI Key

POPJIXMLXGJJOV-CPWOTLOQSA-N

Isomeric SMILES

[HH].[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-]

Canonical SMILES

[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-]

Origin of Product

United States

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